N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
“N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It is also known as Sertraline Hydrochloride Related Compound A . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10 (9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 197.71 . It is a solid substance stored at room temperature in an inert atmosphere .
Scientific Research Applications
Synthesis Processes and Chemical Properties
Large-Scale Stereoselective Synthesis : Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a specific form of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, achieving high chemical and stereochemical purity (Han et al., 2007).
Molecular Structure and Oxidation Reactions : Malkova et al. (2014) studied the synthesis and molecular structure of related compounds, providing insights into the oxidation reactions of these molecules (Malkova et al., 2014).
Pharmaceutical Synthesis
Antidepressant Synthesis : Vukics et al. (2002) reported an improved industrial synthesis process for sertraline hydrochloride, a potent antidepressant, which involves the use of a compound structurally related to this compound (Vukics et al., 2002).
Neuromodulatory Activity : Wyrick et al. (1993) synthesized novel compounds related to this compound and examined their effects on tyrosine hydroxylase activity, suggesting involvement of a novel neuromodulatory sigma-like receptor (Wyrick et al., 1993).
Structural Studies and Derivatives
Crystal Structures : Kaiser et al. (2023) analyzed the crystal structures of two derivatives of 1,2,3,4-tetrahydronaphthalene, contributing to efforts towards the total synthesis of elisabethin A (Kaiser et al., 2023).
Organotin Compound Studies : Podestá et al. (1989) investigated organotin hydride additions to methyl dihydronaphthalenecarboxylates, including compounds related to this compound (Podestá et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neurotransmitter transporters .
Biochemical Pathways
It’s plausible that it may influence pathways related to neurotransmission, given the potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
It’s likely that the effects would be dependent on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXXJLZWGNMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982047 | |
Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-95-2 | |
Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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